molecular formula C23H27N3O2S B11645451 5-benzyl-2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-3-phenylpyrimidin-4(3H)-one

5-benzyl-2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-3-phenylpyrimidin-4(3H)-one

Cat. No.: B11645451
M. Wt: 409.5 g/mol
InChI Key: ZEKPMDPHCNBZHX-UHFFFAOYSA-N
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Description

5-BENZYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydropyrimidinone core, followed by the introduction of the benzyl, diethylaminoethyl, and phenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating or refluxing to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-BENZYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the dihydropyrimidinone core.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

5-BENZYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of polymers or coatings.

Mechanism of Action

The mechanism of action of 5-BENZYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazoles: Share a similar heterocyclic structure and are used in various pharmaceutical applications.

    Benzimidazoles: Known for their biological activity and use in drug development.

    Indoles: Another class of heterocyclic compounds with diverse biological activities.

Uniqueness

5-BENZYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H27N3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

5-benzyl-2-[2-(diethylamino)ethylsulfanyl]-6-hydroxy-3-phenylpyrimidin-4-one

InChI

InChI=1S/C23H27N3O2S/c1-3-25(4-2)15-16-29-23-24-21(27)20(17-18-11-7-5-8-12-18)22(28)26(23)19-13-9-6-10-14-19/h5-14,27H,3-4,15-17H2,1-2H3

InChI Key

ZEKPMDPHCNBZHX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC1=NC(=C(C(=O)N1C2=CC=CC=C2)CC3=CC=CC=C3)O

Origin of Product

United States

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